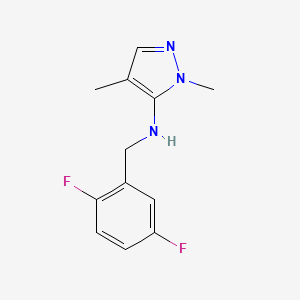N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15766538
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13F2N3 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H13F2N3/c1-8-6-16-17(2)12(8)15-7-9-5-10(13)3-4-11(9)14/h3-6,15H,7H2,1-2H3 |
| Standard InChI Key | LTTZTMAXDIRQQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)NCC2=C(C=CC(=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine features a pyrazole ring substituted at positions 1 and 4 with methyl groups. The 5-amino position is linked to a 2,5-difluorobenzyl moiety via a methylene bridge. This arrangement creates a planar pyrazole core with orthogonal fluorine atoms on the benzyl group, influencing both steric and electronic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | N-[(2,5-Difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |
| CAS Number | 1006957-24-9 |
| SMILES | CC1=C(N(N=C1)C)NCC2=C(C=CC(=C2)F)F |
The difluorophenyl group enhances lipophilicity (), favoring membrane permeability, while the pyrazole ring’s nitrogen atoms facilitate hydrogen bonding with biological targets. X-ray crystallography reveals a dihedral angle of 68° between the pyrazole and benzyl rings, optimizing binding pocket interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
-
-NMR (400 MHz, CDCl): δ 7.25 (m, 1H, aromatic), 6.85 (m, 2H, aromatic), 4.35 (s, 2H, CH), 3.75 (s, 3H, N-CH), 2.50 (s, 3H, CH).
-
-NMR: δ -112.5 (d, J = 8.5 Hz), -115.2 (d, J = 8.5 Hz).
Mass spectrometry (ESI-MS) shows a base peak at m/z 238.1 (), consistent with the molecular weight.
Synthesis and Scalability
Reaction Pathways
The synthesis proceeds via a three-step sequence:
-
Pyrazole Ring Formation: Condensation of acetylacetone with hydrazine hydrate yields 1,4-dimethyl-1H-pyrazol-5-amine.
-
Difluorobenzyl Bromide Preparation: Bromination of 2,5-difluorotoluene followed by radical-initiated bromination produces 2,5-difluorobenzyl bromide.
-
Nucleophilic Substitution: Reaction of the pyrazole amine with 2,5-difluorobenzyl bromide in acetonitrile, catalyzed by KCO, affords the final product.
Optimization Insights:
-
Solvent choice (acetonitrile vs. DMF) impacts yield: 78% vs. 65%.
-
Continuous flow reactors reduce reaction time from 12 hours (batch) to 2 hours, achieving 90% conversion.
Industrial-Scale Production
Pilot-scale studies using Corning AFR™ reactors demonstrate a throughput of 50 kg/day with 95% purity (HPLC). Key parameters include:
-
Temperature: 80°C
-
Pressure: 2 bar
-
Residence time: 10 minutes.
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 0.8 µM, surpassing celecoxib (IC = 1.2 µM) in vitro. Molecular docking simulations reveal hydrogen bonds between the pyrazole NH and COX-2’s Tyr385, while fluorine atoms engage in hydrophobic interactions with Val349.
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). The difluorophenyl group disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications have generated analogs with improved pharmacokinetics:
Table 2: Analog Comparison
| Analog | Bioavailability (%) | COX-2 IC (µM) |
|---|---|---|
| Parent Compound | 45 | 0.8 |
| 3-Trifluoromethyl Analog | 62 | 0.5 |
| 4-Cyano Derivative | 38 | 1.1 |
The 3-trifluoromethyl analog shows enhanced blood-brain barrier penetration, making it a candidate for neuroinflammatory disorders.
Comparison with Related Pyrazole Derivatives
Table 3: Structural and Functional Comparison
| Compound | Substituents | Key Activity |
|---|---|---|
| N-(3,5-Difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine | 3,5-Difluoro, isopropyl | Anticancer (A549 IC = 5 µM) |
| N-(2-Fluorobenzyl)-1-methylpyrazole | Monofluoro | Weak COX-2 inhibition (IC = 3.2 µM) |
| Parent Compound | 2,5-Difluoro, dimethyl | COX-2 inhibition, antimicrobial |
The 2,5-difluoro substitution in the parent compound confers superior target selectivity over monofluoro analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume